molecular formula C17H24N2O B12263226 N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12263226
M. Wt: 272.4 g/mol
InChI Key: YNBMSVYPDVNDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.

    Medicine: Research focuses on its analgesic properties and potential therapeutic uses.

    Industry: It is used in the development of new synthetic opioids and related compounds.

Mechanism of Action

The mechanism of action of N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide involves its binding to opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic and euphoric effects .

Comparison with Similar Compounds

N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide is structurally similar to other fentanyl analogues, such as:

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H24N2O/c20-17(15-8-9-15)18-16-7-4-11-19(13-16)12-10-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)

InChI Key

YNBMSVYPDVNDJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3CC3

Origin of Product

United States

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